(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C10H19BO2 and its molecular weight is 182.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized through reactions involving other organic compounds, providing insights into its molecular structure and stability. For example, Li and Wang (2016) synthesized a related compound by reacting 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, exploring its molecular conformation and intermolecular interactions (Li & Wang, 2016).
Crystal Structure and Vibrational Properties
- Wu et al. (2021) conducted a study focusing on the synthesis, crystal structure, and vibrational properties of related compounds. They utilized spectroscopic methods and X-ray diffraction to characterize the structure and performed Density Functional Theory (DFT) calculations for comparative analysis (Wu et al., 2021).
Application in Polymer Chemistry
- Fischer et al. (2013) explored the use of related compounds in the preparation of nanoparticles with adjustable molecular weights and bright fluorescence emissions. This demonstrates the potential of (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the field of polymer chemistry and material science (Fischer et al., 2013).
DFT Studies and Molecular Electrostatic Potential
- The molecular structures of related compounds have been optimized using DFT, providing insights into their physicochemical properties. Huang et al. (2021) investigated the molecular electrostatic potential and frontier molecular orbitals, revealing significant aspects of the compound's chemical behavior (Huang et al., 2021).
Mechanism of Action
Target of Action
Boronic acid esters, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
Boronic acid esters are known to interact with their targets through the formation of reversible covalent bonds . This allows them to modulate the activity of their targets, leading to changes in cellular processes.
Biochemical Pathways
Boronic acid esters are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a density of 0884 g/mL at 25 °C and a refractive index of 1435 . It’s recommended to be stored at 2-8°C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s suggested that the compound holds great promise for its wide-ranging applications across scientific domains .
Action Environment
It’s known that the compound is stable under normal storage conditions (2-8°c) .
Properties
IUPAC Name |
2-[(Z)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSSMJZIAKUXEW-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C/C=C\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474043 | |
Record name | 2-[(2Z)-But-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69611-01-4 | |
Record name | 2-[(2Z)-But-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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